N-(3-chloro-4-methoxyphenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, N-(3-chloro-4-methoxyphenyl)- is a chemical compound known for its diverse biological activities. This compound belongs to the class of thiosemicarbazides, which are recognized for their potential therapeutic applications, particularly in the fields of anticancer and antimicrobial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-(3-chloro-4-methoxyphenyl)- typically involves the reaction of hydrazinecarbothioamide with 3-chloro-4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, N-(3-chloro-4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiosemicarbazides.
Scientific Research Applications
Hydrazinecarbothioamide, N-(3-chloro-4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting cancer cells and overcoming drug resistance.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, N-(3-chloro-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation. By targeting this pathway, the compound induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarbothioamide, N-(3-chloro-4-fluorophenyl)-
- Hydrazinecarbothioamide, N-(3-chloro-4-methylphenyl)-
- Hydrazinecarbothioamide, N-(3-chloro-4-ethoxyphenyl)-
Uniqueness
Hydrazinecarbothioamide, N-(3-chloro-4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy group enhances its ability to interact with biological targets, making it a promising candidate for further research and development .
Properties
CAS No. |
656815-72-4 |
---|---|
Molecular Formula |
C8H10ClN3OS |
Molecular Weight |
231.70 g/mol |
IUPAC Name |
1-amino-3-(3-chloro-4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C8H10ClN3OS/c1-13-7-3-2-5(4-6(7)9)11-8(14)12-10/h2-4H,10H2,1H3,(H2,11,12,14) |
InChI Key |
SDHSWWNZLWFQCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.